

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

Cat. No.: B123701

[Get Quote](#)

An In-Depth Technical Guide to 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde**, along with a review of synthetic approaches and potential biological activities relevant to researchers, scientists, and drug development professionals.

Core Molecular Data

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde is a heterocyclic organic compound. Its core quantitative data is summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	PubChem[1]
Molecular Weight	177.20 g/mol	PubChem[1]
Exact Mass	177.078978594 Da	PubChem[1]
CAS Number	141103-93-7	ChemicalBook[2]
IUPAC Name	4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbaldehyde	PubChem[1]

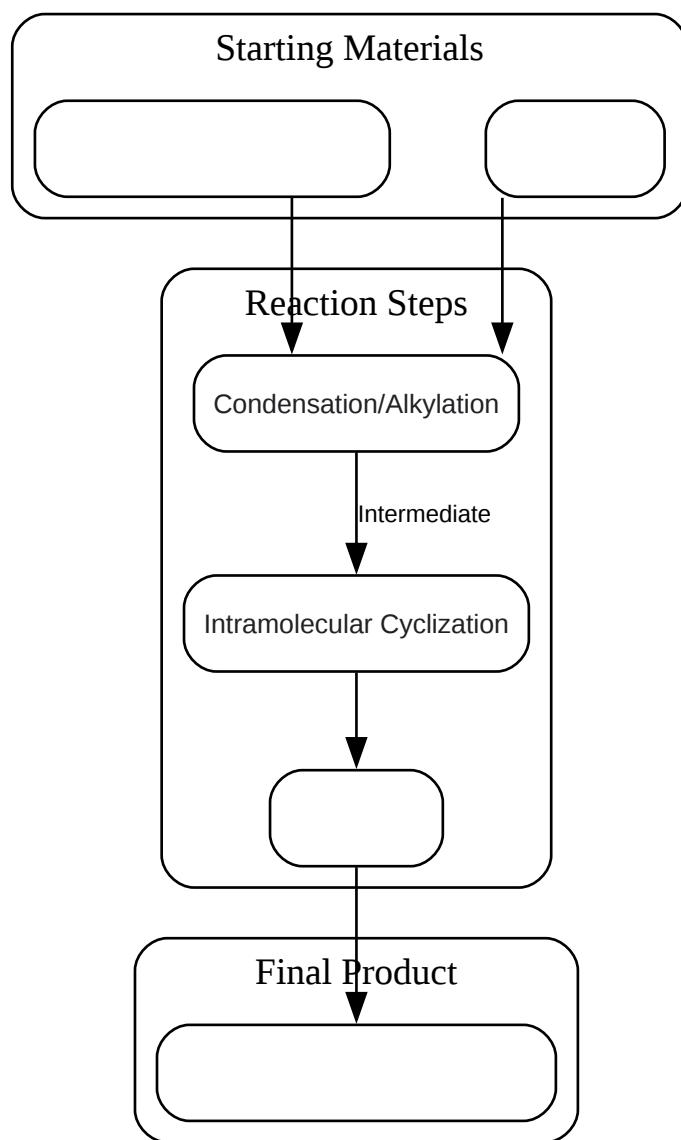
Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of the molecule.

Property	Value
XLogP3	1.3
Hydrogen Bond Donors	0
Hydrogen Bond Acceptors	3
Rotatable Bond Count	1
Topological Polar Surface Area	29.5 Å ²
Heavy Atom Count	13
Complexity	195

Source: PubChem[1]

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde** is not readily available in the searched literature, the synthesis of related 3,4-dihydro-2H-1,4-benzoxazine derivatives has been described through various methods. A general synthetic workflow can be conceptualized based on these established procedures.

One common approach involves the condensation of a substituted 2-aminophenol with a suitable electrophile. For the target molecule, a plausible synthetic route could involve the reaction of 4-methyl-7-formyl-2-aminophenol with a two-carbon electrophile, followed by cyclization.

Another generalized method for the synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core involves a Lewis acid-catalyzed S_n2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.

A further synthetic strategy for related compounds is the Buchwald-Hartwig cross-coupling reaction between a substituted bromobenzene and a 1,4-benzoxazine derivative.[3]

Below is a conceptual workflow for the synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative, which could be adapted for the target molecule.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, MS) for **4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde** are not available in the provided search results. However, data for related benzoxazine structures can provide an indication of the expected spectral characteristics. For instance, the proton NMR spectra of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically show characteristic signals for the aromatic protons and the protons on the heterocyclic ring. The carbonyl group of the carbaldehyde moiety in the target molecule would be expected to show a characteristic IR absorption band.

Biological Activity and Potential Applications

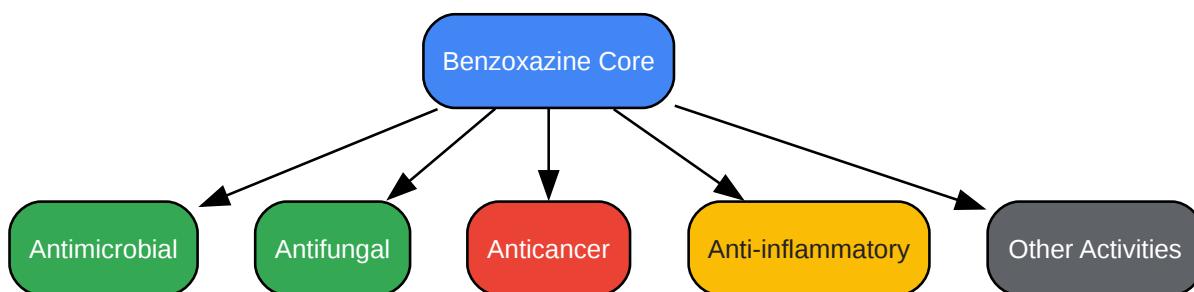
The 1,4-benzoxazine scaffold is present in a variety of biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a range of pharmacological properties, suggesting potential applications in drug discovery and development.

Antimicrobial and Antifungal Activity

Several studies have highlighted the antimicrobial and antifungal properties of benzoxazine derivatives.^{[4][5]} These compounds have shown activity against various strains of bacteria and fungi, making them of interest for the development of new anti-infective agents.^{[4][5]}

Anticancer Activity

Certain 1,4-benzoxazine derivatives have been investigated for their potential as anticancer agents.^[3] For example, novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines.^[3] The biological activity is often dependent on the nature and position of substituents on the benzoxazine core.


Other Biological Activities

Derivatives of the benzoxazine class have also been associated with other biological activities, including anti-inflammatory, anti-HIV, and anticonvulsant effects. The diverse biological profile of this class of compounds underscores their potential as scaffolds for the design of new therapeutic agents.

The potential biological activities of **4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde** would need to be determined through specific in vitro and in vivo studies. The

presence of the methyl and carbaldehyde groups will influence its specific interactions with biological targets.

Below is a diagram illustrating the potential logical relationship between the core benzoxazine structure and its diverse biological activities.

[Click to download full resolution via product page](#)

Caption: Diverse biological activities associated with the benzoxazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C₁₀H₁₁NO₂ | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 141103-93-7 CAS MSDS (4-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. phytojournal.com [phytojournal.com]
- To cite this document: BenchChem. [4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Carbaldehyde molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b123701#4-methyl-3-4-dihydro-2h-1-4-benzoxazine-7-carbaldehyde-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com